molecular formula C21H25N3O4 B2387553 N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide CAS No. 1207028-89-4

N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide

Cat. No.: B2387553
CAS No.: 1207028-89-4
M. Wt: 383.448
InChI Key: XDNDFUKKHUOSBD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. Its unique structure offers a diverse range of applications, making it an essential tool for scientific advancements.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It shows promise in the development of novel therapeutic agents.

    Industry: It is explored for its potential use in various industrial processes and products.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide exerts its effects is not fully understood. its unique structure suggests that it may interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)acetamide include:

  • N-cyclopropyl-2-(4-(3-(3,4-dimethoxyphenyl)ureido)phenyl)acetamide
  • N-cyclopropyl-2-(4-(3-(3,4-dimethoxybenzyl)ureido)phenyl)propionamide

Uniqueness

This compound stands out due to its specific structural features, such as the cyclopropyl group and the dimethoxybenzyl moiety.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(3,4-dimethoxyphenyl)methylcarbamoylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-27-18-10-5-15(11-19(18)28-2)13-22-21(26)24-17-6-3-14(4-7-17)12-20(25)23-16-8-9-16/h3-7,10-11,16H,8-9,12-13H2,1-2H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNDFUKKHUOSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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